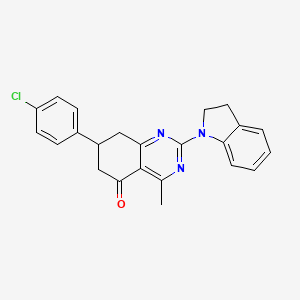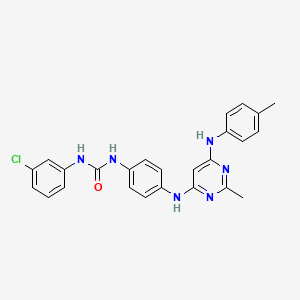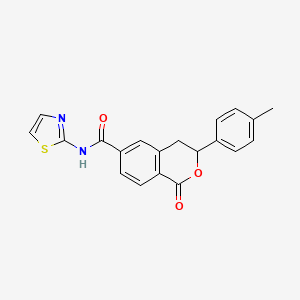![molecular formula C21H28N2O2S B11323814 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323814.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring is often synthesized through the reaction of thiophene with appropriate reagents to introduce the desired substituents.
Azepane Ring Introduction: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane precursor reacts with the thiophene derivative.
Phenoxyacetamide Formation: The final step involves the coupling of the azepane-thiophene intermediate with 2-methylphenoxyacetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring may interact with hydrophobic pockets, while the thiophene and phenoxyacetamide moieties can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-ethylamine and thiophene-2-carboxamide share the thiophene ring but differ in their substituents.
Azepane Derivatives: Compounds such as azepane-1-carboxamide and azepane-1-yl-acetic acid have the azepane ring but lack the thiophene and phenoxyacetamide groups.
Phenoxyacetamide Derivatives: Compounds like 2-methylphenoxyacetamide and 2-phenoxyacetic acid share the phenoxyacetamide moiety but differ in their other functional groups.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-methylphenoxy)acetamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C21H28N2O2S |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-17-9-4-5-10-19(17)25-16-21(24)22-15-18(20-11-8-14-26-20)23-12-6-2-3-7-13-23/h4-5,8-11,14,18H,2-3,6-7,12-13,15-16H2,1H3,(H,22,24) |
Clave InChI |
IWFGECMEAXWAAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323731.png)
![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11323733.png)
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11323739.png)

![4-[6-hydroxy-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11323752.png)


![4-(2,4-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11323774.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11323777.png)
![7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323806.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323808.png)
![N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11323810.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323812.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11323819.png)
